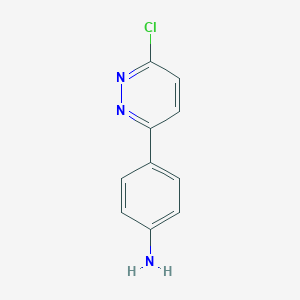

4-(6-Chloropyridazin-3-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(6-chloropyridazin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDGWPGQBUYUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423334 | |

| Record name | 4-(6-Chloropyridazin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108655-25-0 | |

| Record name | 4-(6-Chloropyridazin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Academic Research Trajectories for the Chemical Compound

Strategies for Pyridazine Ring Construction

The formation of the pyridazine ring is a foundational step in the synthesis of the target compound. Key methods include condensation reactions and ring closure approaches.

Condensation Reactions in Pyridazine Synthesis

Condensation reactions are a cornerstone of pyridazine synthesis. A prevalent method involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine or its derivatives. wikipedia.orgresearchgate.net This approach directly furnishes the pyridazine core. For instance, the first synthesis of a pyridazine was achieved by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

Variations of this strategy are widely used to create a diverse range of functionalized pyridazines. acsgcipr.org These can be executed as linear sequences, where the precursor is built up before cyclization, or as multi-component reactions (MCRs) that assemble the pyridazine ring from simpler synthons in a single pot. acsgcipr.org MCRs are often favored for their efficiency and atom economy, typically producing simple byproducts like water or alcohols. acsgcipr.org

| Reagent 1 | Reagent 2 | Reaction Type | Key Feature |

| 1,4-Diketone | Hydrazine | Condensation | Direct formation of the pyridazine ring. wikipedia.org |

| 4-Ketoacid | Hydrazine | Condensation | Forms pyridazinone derivatives. researchgate.net |

| Arylmethylketone | α-Ketoacid & Hydrazine Hydrate (B1144303) | Aldol Condensation/Cyclization | Leads to substituted pyridazines. researchgate.net |

Ring Closure Approaches to Pyridazine Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of pyridazines. bris.ac.uk This method involves the use of a ruthenium or palladium catalyst to cyclize a diene, followed by an elimination step to afford the aromatic pyridazine system. bris.ac.ukliberty.edu

Another significant ring closure strategy is the Diaza-Wittig reaction, which has been successfully employed in the synthesis of novel fused pyridazines starting from 1,3-diketones. nih.gov This methodology allows for the versatile introduction of various substituents on the pyridazine ring. nih.gov Furthermore, hetero Diels-Alder reactions between 1,2-diaza-1,3-dienes and suitable dienophiles provide a pathway to 1,4,5,6-tetrahydropyridazines, which can then be oxidized to the corresponding pyridazines. combichemistry.com Ring closure can also be achieved in certain substituted pyridazinone systems through intramolecular cyclization. sciforum.net

Approaches for Introducing the 4-Aminoaryl Moiety

Once the pyridazine scaffold is in place, the next critical step is the introduction of the 4-aminoaryl group. This is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways with Halogenated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a common method for introducing the aminoaryl group. In this reaction, a halogenated pyridazine, such as 3,6-dichloropyridazine (B152260), is treated with an aniline derivative. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups on the pyridazine ring. masterorganicchemistry.com

The synthesis of 3-amino-6-chloropyridazine (B20888), a key intermediate, can be achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849) water. google.com This intermediate can then undergo further reactions. For example, the reaction of 3,6-dichloropyridazine with 4-aminophenol (B1666318) or its derivatives under basic conditions can yield the desired 4-((6-chloropyridazin-3-yl)amino)phenol structure, a precursor to the target aniline. A related synthesis involves reacting 3,6-dichloropyridazine with 4-hydroxybenzaldehyde (B117250) to form an intermediate, which can then be further functionalized. nih.gov

The reactivity in SNAr reactions can be influenced by the nature of the leaving group and the reaction conditions. nih.gov While fluorine is often the best leaving group in activated aryl systems, the reactivity order can vary depending on the specific substrate and nucleophile. nih.gov

| Halogenated Pyridazine | Nucleophile | Product Type |

| 3,6-Dichloropyridazine | Ammonia Water | 3-Amino-6-chloropyridazine google.com |

| 3,6-Dichloropyridazine | 4-Aminophenol | 4-((6-Chloropyridazin-3-yl)amino)phenol |

| 3,6-Dichloropyridazine | 4-Hydroxybenzaldehyde | 4-((6-Chloropyridazin-3-yl)oxy)benzaldehyde nih.gov |

| 4-Chloro-substituted Pyridazinone | Hydroxyalkylamine | Fused Pyridazino Systems sciforum.net |

Cross-Coupling Reactions Involving Aniline Precursors

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly versatile methods for forming carbon-carbon bonds between the pyridazine ring and an aryl group. nih.govrsc.org In this approach, a halogenated pyridazine is coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For the synthesis of 4-(6-chloropyridazin-3-yl)aniline, this could involve the coupling of 3-chloro-6-(4-aminophenyl)pyridazine with a suitable boronic acid, or more commonly, the coupling of a boronic acid derivative of aniline with a dihalogenated pyridazine. The Suzuki-Miyaura reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com The synthesis of 3-amino-6-arylpyridazines has been successfully achieved using the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine with various arylboronic acids. researchgate.net

| Pyridazine Substrate | Coupling Partner | Catalyst System | Key Feature |

| 3-Amino-6-chloropyridazine | Arylboronic Acid | Pd(0) catalyst | Forms 3-amino-6-arylpyridazines. researchgate.net |

| Dihalogenated Pyridazine | Aniline Boronic Acid | Palladium catalyst and base | Direct formation of the C-C bond. youtube.com |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Synthesis of 2-arylpyridines. claremont.edu |

Multi-Step Synthesis Design and Optimization

A common strategy involves the initial synthesis of a key intermediate, such as 3-amino-6-chloropyridazine, which can then be further elaborated. google.comresearchgate.net For instance, a multi-step sequence could involve the bromination of 6-chloropyridazin-3-amine to yield 4-bromo-6-chloropyridazin-3-amine, which can then be used in subsequent coupling reactions. chemicalbook.com

Microwave-assisted synthesis has been shown to be a highly efficient method for accelerating reactions and improving yields in the synthesis of substituted pyridazines. researchgate.net Optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for achieving high yields and purity. rsc.org For large-scale production, considerations such as the use of environmentally benign solvents and efficient purification methods are also important. rsc.org

Sequential Reaction Schemes for Functionalized Pyridazine-Aniline Constructs

The construction of the 4-(6-Chloropyridazin-3-yl)aniline scaffold typically involves the sequential formation and functionalization of the pyridazine ring followed by its coupling to an aniline moiety. A common and versatile starting material for many pyridazine derivatives is 3,6-dichloropyridazine. nih.goviau.ir

A prevalent strategy involves the reaction of this precursor with a suitable nucleophile. For instance, reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol (B145695) at room temperature yields 1-(6-chloropyridazin-3-yl) hydrazine, a key intermediate for further elaboration. iau.ir This intermediate can undergo diazotization to form 6-chlorotetrazolo[1,5-b]pyridazine, which can be further substituted with amines. iau.ir

To construct the specific carbon-carbon bond in 4-(6-Chloropyridazin-3-yl)aniline, a cross-coupling reaction is the most probable and efficient method. A Suzuki coupling reaction between 3,6-dichloropyridazine and 4-aminophenylboronic acid (or its protected derivatives) would be a standard approach. This reaction requires a palladium catalyst and a base to facilitate the coupling, selectively forming the C-C bond at one of the chloro-positions. The selectivity of the reaction can often be controlled by the reaction conditions.

Another approach involves the synthesis of pyridazinones as intermediates. Phenylazocyanothioacetamide can react with ethyl cyanoacetate (B8463686) to yield a pyridazine derivative, showcasing an alternative route to the core ring structure. nih.gov Similarly, pyridopyridazinone derivatives can be synthesized from the reaction of 4-methyl pyridazine-6-one with DMFDMA followed by treatment with aniline. mdpi.com While these methods produce more complex fused systems, they illustrate the variety of cyclization strategies available for creating functionalized pyridazine cores that could potentially be converted to the target aniline construct. nih.govmdpi.com

Table 1: Illustrative Sequential Reaction Steps for Pyridazine-Aniline Constructs

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | 3,6-Dichloropyridazine | Hydrazine Hydrate | 1-(6-Chloropyridazin-3-yl) hydrazine | Formation of a key functionalized pyridazine intermediate. iau.ir |

| 2 | 1-(6-Chloropyridazin-3-yl) hydrazine | Nitrous Acid | 6-Chlorotetrazolo[1,5-b]pyridazine | Creation of a fused heterocyclic system for further substitution. iau.ir |

| 3 | 3,6-Dichloropyridazine | 4-Aminophenylboronic Acid | 4-(6-Chloropyridazin-3-yl)aniline | Direct C-C bond formation via a proposed Suzuki cross-coupling reaction. |

| 4 | Phenylazocyanothioacetamide | Ethyl Cyanoacetate | Pyridazine Derivative | Alternative pathway to a substituted pyridazine core. nih.gov |

Catalyst Systems in the Synthesis of 4-(6-Chloropyridazin-3-yl)aniline Derivatives

Catalysis is fundamental to the efficient and selective synthesis of complex heterocyclic molecules like 4-(6-chloropyridazin-3-yl)aniline and its derivatives. A range of catalyst systems, primarily based on transition metals, are employed to facilitate key bond-forming reactions.

Copper-based catalysts are frequently used in the synthesis of pyridazine structures. A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Furthermore, Cu(II)-catalyzed aerobic cyclizations can yield either 1,6-dihydropyridazines or fully aromatic pyridazines depending on the choice of solvent. organic-chemistry.org For the synthesis of substituted anilines, a tandem strategy has been developed that involves the generation of a reactive aza-p-quinone methide (aza-p-QM) intermediate, followed by a Cu(I)-catalyzed 1,6-conjugate addition of Grignard reagents. nih.govnih.gov This methodology allows for the synthesis of various 4-(sec-alkyl)aniline derivatives in good to excellent yields using an achiral DPPF ligand. nih.gov For asymmetric synthesis, the use of a chiral ferrocenyl diphosphine ligand, such as Taniaphos, with a copper(I) salt enables the production of chiral aniline derivatives with high enantiomeric ratios. nih.gov

Other catalytic systems are also effective. A TBAI/K₂S₂O₈-promoted [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones is used to create trisubstituted pyridazines. organic-chemistry.org For different heterocyclic systems like quinoxalines, which share the diazine motif, tin and indium chlorides have been employed as catalysts in cyclization reactions of N-propargyl aniline derivatives. rsc.org Lewis acid-mediated inverse electron demand Diels-Alder reactions also provide a pathway to functionalized pyridazines. organic-chemistry.org

Table 2: Catalyst Systems in the Synthesis of Pyridazine and Aniline Derivatives

| Catalyst System | Reaction Type | Substrate Type | Product Class | Reference |

| Cu(I) / DPPF Ligand | 1,6-Conjugate Addition | aza-p-Quinone Methide + Grignard Reagent | 4-(sec-Alkyl)aniline | nih.gov |

| Cu(I) / Taniaphos Ligand | Enantioselective 1,6-Conjugate Addition | aza-p-Quinone Methide + Grignard Reagent | Chiral 4-(sec-Alkyl)aniline | nih.gov |

| Cu(II) | Aerobic 6-endo-trig Cyclization | β,γ-Unsaturated Hydrazone | Pyridazine | organic-chemistry.org |

| TBAI / K₂S₂O₈ | [4+2] Annulation | Ketene N,S-acetal + N-Tosylhydrazone | Trisubstituted Pyridazine | organic-chemistry.org |

| HZSM-5 Zeolite | Thermo-catalytic Conversion | Glycerol + Ammonia | Pyridines | rsc.org |

| Indium/Tin Chlorides | Cyclization | N-propargyl Aniline Derivative | Quinoxaline (B1680401) | rsc.org |

Application of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of pyridazine and related heterocyclic compounds is an area of increasing importance, aiming to reduce environmental impact through sustainable practices. Key strategies include the use of one-pot reactions, microwave-assisted synthesis, and renewable feedstocks.

A notable green procedure for synthesizing novel pyridine (B92270) derivatives involves a one-pot, four-component reaction under microwave irradiation. acs.org This method offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), excellent product yields (often between 82% and 94%), high product purity, and lower processing costs. acs.org The use of ethanol as a solvent in these reactions is also a greener alternative to more hazardous organic solvents. acs.org Microwave-assisted synthesis is recognized as a green chemistry tool because it can lead to enhanced reaction rates and higher energy efficiency. acs.org

Another significant advancement is the use of renewable resources for the production of pyridines. A thermo-catalytic process has been developed to directly convert glycerol, a byproduct of biodiesel production, and ammonia into pyridines using zeolite catalysts like HZSM-5. rsc.org This sustainable route operates at high temperatures (around 550 °C) and achieves a carbon yield of pyridines up to 35.6%. rsc.org The zeolite catalyst can be regenerated, although a slight deactivation may be observed after several cycles due to structural changes and loss of acid sites. rsc.org This approach represents a shift from petrochemical-based syntheses to a more sustainable, bio-based chemical industry. rsc.org One-pot multicomponent reactions are also considered an ecologically sound method as they can achieve high synthetic efficiency by combining multiple steps into a single operation, thereby reducing waste and energy consumption. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Green Synthesis for Pyridine Derivatives acs.org

| Parameter | Conventional Heating (Method B) | Microwave Irradiation (Method A) |

| Reaction Time | 6 - 10 hours | 2 - 7 minutes |

| Product Yield | Lower yields | Excellent yields (82-94%) |

| Energy Consumption | High | Low |

| Solvent | Ethanol | Ethanol |

| Overall Process | Time and energy-intensive | Efficient, rapid, low-cost |

Chemical Reactivity and Derivatization Studies of 4 6 Chloropyridazin 3 Yl Aniline

Reactivity of the Pyridazine (B1198779) Core in 4-(6-Chloropyridazin-3-yl)aniline

The pyridazine ring in 4-(6-chloropyridazin-3-yl)aniline is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity. This electron deficiency is a consequence of the presence of two electronegative nitrogen atoms within the aromatic ring.

Nucleophilic Substitution Reactions at the Chloropyridazine Moiety

The most prominent reaction of the pyridazine core in 4-(6-chloropyridazin-3-yl)aniline is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon. The chlorine atom at the 6-position is activated towards displacement by nucleophiles due to the electron-withdrawing nature of the pyridazine ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion.

For instance, in a manner analogous to the reaction of 3,6-dichloropyridazine (B152260) with 4-hydroxybenzaldehyde (B117250), the chlorine atom can be substituted by oxygen nucleophiles. Similarly, reactions with various amines, a common strategy in the synthesis of pharmacologically active compounds, are expected to proceed efficiently. The general scheme for such a reaction involves the attack of a nucleophile on the carbon atom attached to the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

A study on the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino-[4,5-b]quinoxalin-2(1H)-ylmethanone, while involving a more complex system, demonstrates the principle of nucleophilic displacement of the chloro group on a pyridazine ring. researchgate.net

Electrophilic Aromatic Substitution Potentials of the Pyridazine Ring

The pyridazine ring is inherently electron-deficient and, therefore, strongly deactivated towards electrophilic aromatic substitution (EAS). stackexchange.comyoutube.comresearchgate.netwikipedia.orgaklectures.com The presence of two nitrogen atoms significantly reduces the electron density of the ring carbons, making them poor nucleophiles for attacking electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms can be protonated, further deactivating the ring.

Consequently, direct electrophilic substitution on the pyridazine ring of 4-(6-chloropyridazin-3-yl)aniline is generally not a feasible synthetic strategy. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridazine core are highly unlikely to occur under standard conditions.

Reactivity of the Aniline (B41778) Moiety within 4-(6-Chloropyridazin-3-yl)aniline

In stark contrast to the electron-deficient pyridazine ring, the aniline moiety is electron-rich and highly susceptible to a range of chemical transformations. The amino group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. However, the para position is already substituted by the pyridazinyl group, which will influence the regioselectivity of further reactions.

Amine Functional Group Transformations (e.g., Amide Formation, Sulfonylation)

The primary amino group of 4-(6-chloropyridazin-3-yl)aniline readily undergoes reactions typical of arylamines. These include acylation to form amides and sulfonylation to form sulfonamides.

Amide Formation: Amide derivatives can be synthesized by reacting the aniline with carboxylic acids, acid chlorides, or acid anhydrides. nih.govnih.gov The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA) can facilitate the formation of the amide bond from a carboxylic acid. sci-hub.se

Sulfonylation: The reaction of the aniline with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. sci-hub.senih.govekb.egijarsct.co.in This transformation is a common method for introducing a sulfonamide functional group, which is a key pharmacophore in many drug molecules.

A general protocol for the synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

Aromatic Ring Functionalization (e.g., C-H Activation, Fluoroalkylation)

The electron-rich nature of the aniline ring makes it a candidate for various C-H functionalization reactions.

Fluoroalkylation: The introduction of fluoroalkyl groups, such as the trifluoromethyl group, can significantly alter the physicochemical and biological properties of a molecule. While direct electrophilic fluoroalkylation of anilines can be challenging, methods involving radical-mediated processes or the use of specialized fluoroalkylating reagents could potentially be applied to the aniline ring of the target compound. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of derivatization reactions of 4-(6-chloropyridazin-3-yl)aniline is primarily governed by the electronic properties of the two aromatic rings.

In nucleophilic substitution reactions , the attack will exclusively occur at the C6 position of the pyridazine ring, as this is the only position bearing a suitable leaving group (the chlorine atom) and is activated by the electron-withdrawing nature of the ring nitrogens.

In electrophilic substitution reactions on the aniline ring, the amino group is a strong ortho, para-director. Since the para position is blocked by the pyridazinyl substituent, electrophilic attack is expected to occur at the ortho positions (C3 and C5) of the aniline ring. The bulky nature of the 6-chloropyridazin-3-yl group might introduce some steric hindrance, potentially influencing the ratio of ortho-substituted products.

For reactions involving the amine functional group itself (amide formation, sulfonylation), the regioselectivity is inherently controlled as the reaction occurs at the nitrogen atom.

Stereoselectivity is not a significant factor in most of the described reactions unless chiral reagents or catalysts are employed, or if the derivatization introduces a new stereocenter. For instance, in the case of C-H activation, the use of a chiral directing group or catalyst could lead to the enantioselective formation of products.

A study on the regioselective nucleophilic aromatic substitution of 2,4-dichloroquinazolines highlights that in similar heterocyclic systems, substitution often occurs preferentially at the more activated position, which in the case of 4-(6-chloropyridazin-3-yl)aniline, is the C6 position of the pyridazine ring for nucleophilic attack. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Product Type |

| Amide Formation | Carboxylic Acid, EDCI, DIPEA, DMF | N-(4-(6-chloropyridazin-3-yl)phenyl)amide |

| Sulfonylation | Sulfonyl Chloride, Pyridine | N-(4-(6-chloropyridazin-3-yl)phenyl)sulfonamide |

| Nucleophilic Substitution | Amine, Base, Solvent | 4-(6-(amino)pyridazin-3-yl)aniline |

Development of Novel Derivatization Strategies for 4-(6-Chloropyridazin-3-yl)aniline Analogues

The structure of 4-(6-chloropyridazin-3-yl)aniline presents two primary sites for chemical modification: the chlorine atom on the pyridazine ring and the primary amino group of the aniline moiety. These sites allow for a range of derivatization strategies, including palladium-catalyzed cross-coupling reactions at the C-Cl bond and various transformations of the amino group.

One of the most powerful and versatile methods for modifying the chloropyridazine ring is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with a variety of organoboron compounds, such as boronic acids or their esters. nih.govnih.gov This strategy allows for the introduction of a wide range of substituents at the 6-position of the pyridazine ring, including aryl, heteroaryl, and alkyl groups. The reaction is known for its high tolerance of various functional groups and can be carried out under relatively mild conditions. mdpi.comrsc.org The general scheme for the Suzuki-Miyaura coupling of 4-(6-chloropyridazin-3-yl)aniline is depicted below:

Scheme 1: Suzuki-Miyaura Cross-Coupling Reaction

4-(6-Chloropyridazin-3-yl)aniline is reacted with an organoboron reagent (R-B(OH)2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to yield the corresponding 4-(6-substituted-pyridazin-3-yl)aniline.

Another significant palladium-catalyzed method for derivatization is the Buchwald-Hartwig amination . This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This allows for the replacement of the chlorine atom with a variety of nitrogen-containing functional groups, leading to the synthesis of novel amino-substituted pyridazine derivatives. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination, with sterically hindered ligands often providing superior results. nih.gov

The amino group on the aniline ring offers another avenue for derivatization. Standard reactions such as N-acylation can be readily performed. nih.gov For instance, the reaction of 4-(6-chloropyridazin-3-yl)aniline with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide derivatives. This modification can be used to introduce a variety of functional groups and can also serve as a protecting group strategy to modulate the reactivity of the aniline moiety during subsequent reactions. acs.org

Furthermore, the synthesis of urea and thiourea (B124793) derivatives represents a straightforward and effective derivatization strategy. researchgate.net The reaction of the primary amino group with various isocyanates or isothiocyanates provides access to a wide array of substituted ureas and thioureas, respectively. aensiweb.comnih.gov These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity and physical properties of the parent molecule. organic-chemistry.org

The following table summarizes some of the potential derivatization strategies for 4-(6-chloropyridazin-3-yl)aniline, along with representative examples of the types of analogues that can be synthesized.

| Derivatization Strategy | Reactive Site | Reagents and Conditions | Product Type | Example Substituent (R) |

| Suzuki-Miyaura Coupling | C-Cl on Pyridazine | R-B(OH)₂, Pd catalyst, Base | 6-Substituted Pyridazine | Phenyl, Thienyl, Pyridyl |

| Buchwald-Hartwig Amination | C-Cl on Pyridazine | R¹R²NH, Pd catalyst, Base | 6-Amino-Substituted Pyridazine | Morpholinyl, Piperidinyl |

| N-Acylation | -NH₂ on Aniline | R-COCl, Base | N-Acyl Aniline | Acetyl, Benzoyl |

| Urea Synthesis | -NH₂ on Aniline | R-NCO | N-Substituted Urea | Phenyl, Ethyl |

| Thiourea Synthesis | -NH₂ on Aniline | R-NCS | N-Substituted Thiourea | Phenyl, Allyl |

These derivatization strategies highlight the versatility of 4-(6-chloropyridazin-3-yl)aniline as a scaffold for generating a library of novel compounds with diverse functionalities. The ability to selectively modify either the pyridazine or the aniline moiety allows for a high degree of molecular diversity, which is crucial for the exploration of new chemical entities with potential applications in various fields of research.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 6 Chloropyridazin 3 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 4-(6-chloropyridazin-3-yl)aniline. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of 4-(6-chloropyridazin-3-yl)aniline, distinct signals corresponding to the aromatic protons of the aniline (B41778) and pyridazine (B1198779) rings would be observed. The protons on the aniline ring, typically appearing as doublets, and the protons on the pyridazine ring would exhibit chemical shifts and coupling patterns characteristic of their electronic environment. The amino (-NH₂) group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(6-Chloropyridazin-3-yl)aniline (Note: The following is a predicted data table based on general principles of NMR spectroscopy, as specific experimental data is not publicly available in the cited literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline -NH₂ | broad s | - |

| Aniline C-H (ortho to -NH₂) | d | ~115-120 |

| Aniline C-H (meta to -NH₂) | d | ~128-132 |

| Pyridazine C-H | d | ~7.5-8.0 |

| Pyridazine C-H | d | ~7.8-8.3 |

| Aniline C-NH₂ | - | ~145-150 |

| Aniline C-pyridazine | - | ~135-140 |

| Pyridazine C-Cl | - | ~158-162 |

| Pyridazine C-aniline | - | ~150-155 |

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For 4-(6-chloropyridazin-3-yl)aniline, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement.

The expected monoisotopic mass of 4-(6-chloropyridazin-3-yl)aniline (C₁₀H₈ClN₃) can be calculated with high precision. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A characteristic isotopic pattern would also be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in an (M+2)⁺ peak with about one-third the intensity of the molecular ion peak. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(6-chloropyridazin-3-yl)aniline would display characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and pyridazine rings would generate a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 4-(6-Chloropyridazin-3-yl)aniline (Note: The following is a predicted data table based on general principles of IR spectroscopy, as specific experimental data is not publicly available in the cited literature.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic C=C | C=C Stretch | ~1600, ~1500, ~1450 |

| Pyridazine C=N | C=N Stretch | ~1550-1600 |

| C-N Stretch | C-N Stretch | ~1250-1350 |

| C-Cl Stretch | C-Cl Stretch | < 800 |

Chromatographic Separation and Analysis Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of 4-(6-chloropyridazin-3-yl)aniline and for its quantification in various matrices. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A reversed-phase HPLC method would likely be developed for the analysis of this compound. In such a method, a nonpolar stationary phase (e.g., C18) would be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Elemental Analysis Methods for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of 4-(6-chloropyridazin-3-yl)aniline. The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on its molecular formula, C₁₀H₈ClN₃.

A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a critical measure of its purity.

Table 3: Theoretical Elemental Composition of 4-(6-Chloropyridazin-3-yl)aniline

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 58.97 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.96 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.41 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 20.64 |

| Total | 203.648 | 100.00 |

Computational Chemistry and Theoretical Investigations of 4 6 Chloropyridazin 3 Yl Aniline and Derivatives

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are at the forefront of computational investigations into 4-(6-chloropyridazin-3-yl)aniline and its derivatives. nih.govepa.gov These methods allow for the detailed examination of the electronic and structural properties of molecules.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations are instrumental in analyzing the electronic structure of 4-(6-chloropyridazin-3-yl)aniline and its derivatives. nih.govepa.gov A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. For instance, in studies of pyridazine (B1198779) derivatives as corrosion inhibitors, high EHOMO values are indicative of a strong electron-donating ability, which is a desirable trait for effective adsorption onto metal surfaces. tandfonline.comtandfonline.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and stability. A smaller energy gap generally suggests higher reactivity. For example, in a comparative study of two pyridazine derivatives, PZ-oxy and PZ-yl, the lower energy gap of PZ-yl correlated with its slightly higher inhibition efficiency. tandfonline.com

Molecular electrostatic potential (MEP) maps are another valuable tool derived from electronic structure calculations. nih.govnih.gov These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with other chemical species.

Reaction Mechanism Elucidation through Computational Pathways

Computational methods, particularly DFT, have become indispensable for elucidating the mechanisms of chemical reactions involving 4-(6-chloropyridazin-3-yl)aniline and its derivatives. rsc.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This approach provides a detailed, step-by-step understanding of how reactants are converted into products.

For example, computational studies can be used to investigate the synthesis of derivatives of 4-(6-chloropyridazin-3-yl)aniline. By calculating the activation energies for different possible reaction routes, the most likely mechanism can be determined. This has been applied to understand the reactions of similar aromatic amines, such as the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, where the key products and reaction kinetics were successfully predicted. mdpi.com These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic strategies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Time-dependent DFT (TD-DFT) is a powerful method for predicting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. nih.gov By calculating the electronic excitation energies and oscillator strengths, TD-DFT can help to assign the absorption bands observed in experimental spectra to specific electronic transitions within the molecule.

This correlation between theoretical predictions and experimental data is crucial for confirming the structure of newly synthesized compounds and for understanding their photophysical properties. For instance, in the characterization of a novel pyridazine derivative, the calculated UV-Vis spectrum showed good agreement with the experimental spectrum, providing strong evidence for the proposed molecular structure. nih.gov Similarly, theoretical calculations of vibrational frequencies (IR and Raman spectra) can be compared with experimental data to further validate the computed molecular geometry and bonding. nih.gov

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions at interfaces over time. mdpi.com This is particularly relevant for understanding the performance of 4-(6-chloropyridazin-3-yl)aniline derivatives in applications such as corrosion inhibition, where their interaction with a metal surface is key.

Adsorption Behavior Studies (e.g., on metal surfaces)

MD simulations are widely used to investigate the adsorption of inhibitor molecules onto metal surfaces. tandfonline.comtandfonline.com These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the interactions between the molecule and the metal atoms. For many organic inhibitors, a planar or parallel orientation on the metal surface is preferred as it maximizes the surface coverage and displaces more water molecules and corrosive species. mdpi.com

In the context of pyridazine derivatives as corrosion inhibitors for mild steel, Monte Carlo simulations, a related computational technique, have been used to study their adsorption on the Fe (110) surface. tandfonline.com These simulations have shown that the inhibitor molecules can form stable, protective layers on the metal surface, which is consistent with experimental observations. tandfonline.comtandfonline.com DFT calculations on aniline have also shown that it selectively adsorbs on metal surfaces like Ruthenium and Cobalt. nih.gov

The strength of the adsorption can be quantified by calculating the adsorption energy. For example, DFT calculations for aniline on Ruthenium and Cobalt surfaces revealed strong adsorption energies of -3.59 eV and -2.17 eV, respectively. nih.gov

Intermolecular Interaction Analysis

MD simulations can also provide insights into the intermolecular interactions between inhibitor molecules themselves. bohrium.com These interactions can influence the packing and stability of the adsorbed layer on the metal surface. For instance, simulations can show how inhibitor molecules arrange themselves and whether they form aggregates or a uniform monolayer.

Table of Calculated Quantum Chemical Parameters for Pyridazine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

| PPS | -6.54 | -1.13 | 5.41 | researchgate.net |

| PPS-A | -6.49 | -1.25 | 5.24 | researchgate.net |

| PPS-B | -6.44 | -1.31 | 5.13 | researchgate.net |

| PZ-oxy | - | - | - | tandfonline.comtandfonline.com |

| PZ-yl | - | - | - | tandfonline.comtandfonline.com |

Note: Specific values for PZ-oxy and PZ-yl were not provided in the source material, but their relative energy gaps were discussed.

Molecular Docking and Protein-Ligand Interaction Modeling for Related Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of ligands, such as derivatives of 4-(6-chloropyridazin-3-yl)aniline, within the active sites of proteins.

In recent research, various derivatives of the pyridazine scaffold have been the subject of molecular docking studies to explore their therapeutic potential. For instance, a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives were investigated as multi-target ligands for Alzheimer's disease, targeting both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov Computational analyses, including molecular docking, revealed that these compounds exhibited favorable interactions with key proteins related to Alzheimer's disease. nih.gov

Similarly, the pyridazine heterocycle has been identified as a key structural feature in a series of human rhinovirus (HRV) capsid inhibitors. X-ray crystallography and molecular modeling of one such inhibitor, R-61837, showed that the pyridazine nitrogen atom engages in a hydrogen-bonding interaction with the HRV capsid protein via a water molecule, which in turn interacts with the backbone nitrogens of Leu106 and Asn219. Additionally, the pyridazine ring was observed to π-stack with the phenol (B47542) ring of Tyr197. nih.gov

In another study, novel chloropyridazine hybrids were designed and synthesized as potential anticancer agents. Molecular docking studies of these compounds against Poly (ADP-ribose) polymerase-1 (PARP-1) suggested significant binding interactions within the active site, highlighting their potential as PARP-1 inhibitors. nih.gov The docking technique is a critical tool for predicting these interactions and guiding the rational design of more potent inhibitors. nih.gov

The binding interactions of various ligands with their protein targets, as determined by molecular docking studies, are often characterized by specific types of bonds and their distances. For example, in the evaluation of 4-anilinoquinazoline (B1210976) derivatives as inhibitors of DNA gyrase, all synthesized compounds were found to interact with the binding site through hydrogen bonds with distances shorter than 3.5 Å. nih.gov

The following table summarizes the results of molecular docking studies for various pyridazine and related derivatives against different protein targets.

| Compound Class | Protein Target | Key Interactions | Reference |

| 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives | AChE, Aβ | Favorable interactions with key AD-related proteins | nih.gov |

| R-61837 (pyridazine derivative) | HRV capsid protein | H-bonding via water molecule with Leu106 and Asn219; π-stacking with Tyr197 | nih.gov |

| Chloropyridazine-chalcone hybrids | PARP-1 | Significant binding interactions within the active site | nih.gov |

| 4-anilinoquinazoline derivatives | DNA gyrase B subunit | Hydrogen bonding with active site residues | nih.gov |

| N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives | Glutamate receptors (mGluR8, NMDA GluN2B) | High predicted affinity | rrpharmacology.ru |

This table is for illustrative purposes and summarizes findings from various studies on related scaffolds.

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational SAR analysis employs quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties of molecules with their activities. nih.gov

For nitrogen-containing heterocyclic compounds, including pyridazine derivatives, SAR studies have been crucial in designing potent anticancer agents. nih.gov These studies have revealed that modifications to the core heterocyclic structure can significantly impact their mechanism of action, which may include inhibiting various protein kinases, topoisomerases, or microtubule formation. nih.gov A systematic analysis of SAR helps in identifying the key structural features responsible for the desired biological effect. nih.gov

In the context of pyridazine derivatives, computational approaches like 2D-QSAR modeling have been employed to design novel compounds with specific therapeutic activities. For instance, in the development of multifunctional agents for Alzheimer's disease, 2D-QSAR modeling was part of a comprehensive computational strategy that led to the design of 13 new pyridazine derivatives with promising properties. nih.gov

A QSAR study on 1,4-dihydropyridines, a related class of heterocyclic compounds, as calcium channel blockers, demonstrated that their potency was dependent on lipophilicity and electronic parameters. nih.gov By developing multiple linear regression (MLR) models, researchers can predict the biological activities of new compounds based on their molecular descriptors. nih.gov

The following table presents a conceptual SAR summary for a hypothetical series of 4-(6-chloropyridazin-3-yl)aniline derivatives, illustrating how different substitutions might influence a particular biological activity.

| General Structure | R1 (Position on Aniline) | R2 (Position on Pyridazine) | Observed/Predicted Activity | Reference |

| H | Cl | Baseline | N/A | |

| 4-OCH3 | Cl | Increased | nih.gov | |

| 3-NO2 | Cl | Decreased | nih.gov | |

| H | N(CH3)2 | Variable | researchgate.net | |

| 4-F | Cl | Potentially Increased | nih.gov |

This table is a hypothetical representation to illustrate the principles of SAR and does not represent actual experimental data for 4-(6-chloropyridazin-3-yl)aniline itself unless otherwise cited.

The insights gained from these computational analyses are invaluable for the rational design of new derivatives of 4-(6-chloropyridazin-3-yl)aniline with enhanced efficacy and selectivity for their intended biological targets.

Applications of 4 6 Chloropyridazin 3 Yl Aniline in Organic Synthesis and Catalyst Development

Use as Building Blocks for Complex Organic Molecules

Organic building blocks are functionalized organic molecules that form the fundamental components for the bottom-up, modular assembly of more complex molecular architectures. sigmaaldrich.com They are crucial in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com The aniline (B41778) moiety, in particular, is a ubiquitous building block in synthetic chemistry. beilstein-journals.org However, the presence of an aniline substructure can sometimes lead to the production of toxic metabolites when drugs containing them are broken down in the liver. umich.edu

Synthesis of Diverse Heterocyclic Scaffolds

The dual functionality of 4-(6-chloropyridazin-3-yl)aniline makes it an excellent starting material for the synthesis of various heterocyclic scaffolds. The aniline group can participate in cyclization reactions, while the reactive chlorine atom on the pyridazine (B1198779) ring can be displaced by a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse and complex ring systems.

For instance, the pyridazine ring system itself is a key component in many biologically active compounds and is used in drug design. researchgate.net The synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with medicinal promise, can be achieved from various heterocyclic precursors, including pyridazines. mdpi.comresearchgate.net The construction of these and other fused heterocyclic systems often involves the strategic use of building blocks like 4-(6-chloropyridazin-3-yl)aniline. The synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino-[4,5-b]quinoxalin-2(1H)-ylmethanone highlights the utility of this compound in creating complex, multi-ring structures. researchgate.net

Construction of Polyfunctional Compounds

The distinct reactive sites on 4-(6-chloropyridazin-3-yl)aniline enable the sequential introduction of different functional groups, leading to the creation of polyfunctional compounds. The amino group of the aniline moiety can be readily modified through reactions such as acylation, alkylation, and diazotization. The chlorine atom on the pyridazine ring provides a handle for nucleophilic substitution reactions.

This step-wise functionalization is crucial for building molecules with precisely defined properties. For example, in the synthesis of novel therapeutic agents, different functional groups can be introduced to interact with specific biological targets. A study on the design of anticancer agents utilized a chloropyridazine scaffold, demonstrating its role in constructing complex molecules with potential therapeutic applications. nih.gov The ability to introduce various substituents allows for the fine-tuning of the electronic and steric properties of the final compound, which is essential for optimizing its activity.

Role in Ligand Design for Catalysis

The development of new catalysts is a cornerstone of modern chemistry, and the design of effective ligands is central to this endeavor. Ligands coordinate to a metal center and modulate its reactivity and selectivity. The structural and electronic properties of 4-(6-chloropyridazin-3-yl)aniline make it an attractive component for ligand design.

Nucleophilic Catalysis by Aniline Derivatives

Aniline and its derivatives are known to act as effective nucleophilic catalysts in a variety of organic transformations. rsc.orgresearchgate.net They can accelerate reactions such as the formation of hydrazones and oximes, which are important in fields like dynamic combinatorial chemistry and bioconjugation. researchgate.netacs.orgscispace.com The catalytic activity of aniline derivatives stems from the nucleophilicity of the amino group, which can participate in the catalytic cycle by forming reactive intermediates. The electronic nature of substituents on the aniline ring can significantly influence the catalytic efficiency.

Pyridazine-based Ligands in Metal-Catalyzed Reactions

The pyridazine moiety is a valuable component in the design of ligands for metal-catalyzed reactions. researchgate.net The two adjacent nitrogen atoms in the pyridazine ring can chelate to a metal center, forming a stable complex. The electronic properties of the pyridazine ring, being electron-deficient, can influence the catalytic activity of the metal.

Pyridazine-based ligands have been successfully employed in a range of metal-catalyzed reactions, including oxidation and cross-coupling reactions. acs.org For example, dinuclear ruthenium(II) complexes with pyridazine-based N-heterocyclic carbene ligands have shown excellent catalytic activity for the oxidation of alkenes. acs.org The use of diazines and triazines, including pyridazine, as building blocks for ligands can sometimes lead to catalysts that outperform their pyridine-based counterparts or enable new reaction pathways. nih.govacs.org The functionalization of the pyridazine ring, for which 4-(6-chloropyridazin-3-yl)aniline is a prime candidate, allows for the tuning of the ligand's properties to optimize catalyst performance.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use as a building block, 4-(6-chloropyridazin-3-yl)aniline serves as a crucial intermediate in multi-step synthetic sequences. Its pre-functionalized structure provides a convenient entry point for the elaboration of more complex target molecules. The aniline group can act as a directing group or a reactive handle for further transformations, while the chloropyridazine moiety offers a site for diversification.

The synthesis of various pharmaceuticals and biologically active compounds often involves intermediates containing aniline or pyridazine cores. For instance, the synthesis of imidazopyridines, a class of compounds with diverse biological activities, can involve multi-component reactions where aniline derivatives are key starting materials. beilstein-journals.org Similarly, the construction of meta-hetarylanilines can be achieved through a three-component benzannulation reaction, highlighting the importance of aniline-containing building blocks. beilstein-journals.orgnih.gov The presence of the chloro-substituent on the pyridazine ring of 4-(6-chloropyridazin-3-yl)aniline adds another layer of synthetic utility, allowing for late-stage modifications through cross-coupling reactions or nucleophilic substitutions.

Exploration of 4 6 Chloropyridazin 3 Yl Aniline and Derivatives in Materials Science Research

Pyridazine-Cored Materials for Optoelectronics

The unique electronic characteristics of pyridazine (B1198779) derivatives, stemming from the electron-withdrawing nature of the pyridazine ring, make them highly suitable for a variety of optoelectronic applications. nih.gov Researchers are actively investigating their potential in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices (OPVs).

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern electronics, and the development of new organic semiconductors is crucial for advancing their performance. researchgate.netmdpi.comnih.gov OFETs operate on the principle of modulating the flow of charge carriers in a channel through an applied electric field. wikipedia.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. cam.ac.uk

While direct research on 4-(6-chloropyridazin-3-yl)aniline in OFETs is still emerging, the broader class of pyridazine-based materials has shown promise. The electron-deficient pyridazine core can facilitate electron transport, a key requirement for n-type semiconductors in OFETs. The development of high-performance n-type organic semiconductors has lagged behind their p-type counterparts, making the exploration of pyridazine derivatives a significant area of research. By chemically modifying the 4-(6-chloropyridazin-3-yl)aniline structure, for instance, by introducing different substituent groups, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to optimize charge injection and transport properties.

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, offering advantages like high contrast, wide viewing angles, and flexibility. The efficiency of an OLED is dependent on the radiative decay of excitons, which are formed by the recombination of electrons and holes. frontiersin.org Pyridazine derivatives are being explored as emitters and host materials in OLEDs. nih.govliberty.edu

Recent studies have highlighted the potential of pyridazine-based donor-acceptor molecules in achieving thermally activated delayed fluorescence (TADF). frontiersin.orgnih.gov The TADF mechanism allows for the harvesting of non-emissive triplet excitons, significantly enhancing the internal quantum efficiency of OLEDs. researchgate.net For example, donor-acceptor molecules combining a pyridazine acceptor with phenoxazine (B87303) donor units have demonstrated high reverse intersystem crossing rates and fast delayed fluorescence. frontiersin.orgnih.gov An OLED device incorporating the emitter dPXZMePydz, a pyridazine derivative, achieved a maximum external quantum efficiency (EQE) of over 5.8%, confirming efficient triplet utilization through TADF. frontiersin.org

The table below summarizes the performance of an OLED device using a pyridazine-based emitter.

| Emitter | Host | Concentration (wt%) | Max. EQE (%) |

| dPXZMePydz | DPEPO | 15 | >5.8 frontiersin.org |

Table 1: Performance of an OLED with a Pyridazine-Based Emitter

Furthermore, pyridazine derivatives have been investigated as host materials for phosphorescent OLEDs (PhOLEDs). nih.govnih.gov A green phosphorescent device using 3CzPyaPy, a pyridazine-based material, as a host achieved a maximum efficiency of 54.0 cd/A, 42.4 lm/W, and 17.7%, demonstrating its potential for optoelectronic applications. nih.gov

Organic Photovoltaic Devices (OPVs)

Organic photovoltaic (OPV) devices, or organic solar cells, offer a promising route to low-cost, flexible, and large-area solar energy conversion. The efficiency of OPVs is closely linked to the properties of the donor and acceptor materials in the active layer. The electron-accepting nature of the pyridazine core makes its derivatives potential candidates for acceptor materials in OPVs. nih.gov

Research has focused on synthesizing new pyridazine-based monomers and polymers for photovoltaic applications. nih.gov By tuning the HOMO and LUMO energy levels, researchers aim to optimize the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the solar cells. researchgate.net Initial studies on conjugated polymers incorporating pyridazine have reported power conversion efficiencies of up to 0.5% for an active area of 1.0 cm². nih.gov While these initial results are modest, they demonstrate the potential of pyridazine-based materials in the field of organic photovoltaics. Further molecular engineering is expected to lead to improved device performance.

Applications in Functional Materials

Beyond optoelectronics, derivatives of 4-(6-chloropyridazin-3-yl)aniline are finding applications in the development of functional materials, particularly as fluorescence probes and in chromism studies.

Fluorescence Probes and Luminescence Studies

Fluorescent probes are essential tools in various scientific disciplines, including chemistry, biology, and environmental science, for the sensitive detection of specific analytes. mdpi.com Pyridazine derivatives have been designed as fluorescent probes for detecting volatile acids and metal ions. mdpi.comelsevierpure.com

For instance, push-pull type molecules containing two carbazole (B46965) donors and a pyridazine acceptor have been synthesized and their photophysical properties explored for sensing trifluoroacetic acid (TFA). elsevierpure.com The protonation of the central pyridazine unit by the acid leads to a significant change in the absorption and emission spectra, enabling the detection of the volatile acid. elsevierpure.com These compounds also exhibit aggregation-enhanced emission (AEE), a phenomenon that makes them useful for applications such as security inks. elsevierpure.com

In another study, pyrazolopyridopyridazine diones, which can be synthesized from pyridazine precursors, have shown significant fluorescence intensity. nih.gov The quantum yield of some of these compounds was found to be comparable to that of luminol, a well-known chemiluminescent substance. nih.gov

The table below highlights the photoluminescence properties of selected pyridazine derivatives.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

| 6j | - | - | 0.140 nih.gov |

| dPXZMePydz | - | - | 0.085 (in toluene) nih.gov |

Table 2: Photoluminescence Properties of Pyridazine Derivatives

Chromism Studies of Pyridazine Derivatives

Chromism refers to the reversible change in the color of a compound in response to an external stimulus, such as light (photochromism), heat (thermochromism), or pH (halochromism). This property is of great interest for applications in smart windows, sensors, and data storage.

Pyridazine derivatives have been shown to exhibit acid-induced multicolor fluorescence. acs.org A D–A type 1,2-pyridazine derivative, 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP), displays "turn-on" fluorescence upon exposure to acid in both solution and solid states. acs.org The protonation of the pyridazine ring results in a dramatic shift in the emission color from blue (406 nm) to orange-red (630 nm), representing a large Stokes shift of 224 nm. acs.org This significant color change demonstrates the potential of pyridazine derivatives in the development of acid-responsive chromic materials.

Pyridazines in Semiconductive Organic Chemistry

The inherent electronic properties of the pyridazine ring, characterized by its π-deficient nature, make it an attractive building block for organic semiconducting materials. The stability and planarity of the pyridazine structure, coupled with its electron-transporting capabilities, have led to its incorporation into advanced materials for electronic applications, particularly in the realm of organic light-emitting diodes (OLEDs).

Research has demonstrated that pyridazine-based compounds can serve as effective host materials in phosphorescent OLEDs (PhOLEDs). For instance, novel bipolar host materials incorporating an imidazo[1,2-b]pyridazine (B131497) (IP) unit have been developed. wikipedia.org These materials leverage the excellent electron-transporting ability and high thermal stability of the IP core. wikipedia.org When combined with a carbazole-based hole-transporting unit, these pyridazine-derived hosts have enabled the fabrication of high-performance red PhOLEDs. wikipedia.org

The performance of these OLEDs is highly dependent on the molecular architecture. By strategically modifying the substitution pattern on the pyridazine core, researchers can fine-tune the material's properties. For example, devices using 6-site-substituted (IP6Cz) and 6,8-site-substituted (IP68Cz) imidazo[1,2-b]pyridazine-carbazole hosts have demonstrated exceptional electroluminescence performance. wikipedia.org

| Host Material | Emitter | Maximum External Quantum Efficiency (ηext,max) |

| IP6Cz | Ir(pq)₂acac (Red) | 26.9% |

| IP68Cz | Ir(pq)₂acac (Red) | 25.2% |

| IP6Cz | Ir(piq)₂acac (Deep-Red) | 20.5% |

| IP68Cz | Ir(piq)₂acac (Deep-Red) | 19.9% |

Table 1: Performance of red and deep-red phosphorescent OLEDs utilizing imidazo[1,2-b]pyridazine-based host materials. Data sourced from ACS Applied Materials & Interfaces. wikipedia.org

Furthermore, pyridazine derivatives have been explored as emitters in OLEDs that function via thermally activated delayed fluorescence (TADF). liberty.edu By combining the electron-accepting pyridazine moiety with strong electron-donating units, such as phenoxazine, researchers have synthesized donor-acceptor molecules with very fast reverse intersystem crossing rates (kRISC). liberty.edu One such compound, dPXZMePydz, exhibited a high kRISC of 3.9 x 10⁶ s⁻¹ and a delayed fluorescence lifetime of less than 500 nanoseconds, demonstrating efficient triplet harvesting. liberty.edu This rapid TADF is crucial for minimizing efficiency roll-off at high brightness levels in OLEDs.

The inherent stability and synthetic versatility of pyridazines make them a desirable foundation for organometallic semiconductors as well, providing a robust organic framework for creating next-generation materials for optoelectronics. nih.gov The development of small libraries of unique pyridazine compounds is an ongoing research goal to further explore their potential in various electronic and industrial applications. nih.gov

Adsorption Properties in Interface Science

The interaction of molecules with surfaces is a fundamental aspect of interface science, with implications for catalysis, sensing, and environmental remediation. The chemical structure of 4-(6-chloropyridazin-3-yl)aniline suggests a strong potential for adsorption onto various substrates. This is due to the combined physicochemical characteristics of its constituent parts: the aniline (B41778) group and the chloropyridazine ring.

The pyridazine ring itself possesses unique properties that favor surface interactions. It has a significant dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine (B1678525), and pyrazine), and a robust capacity for hydrogen bonding via its two adjacent nitrogen atoms. nih.gov These features facilitate interactions with both polar and non-polar surfaces through electrostatic forces and hydrogen bond formation. nih.gov

Studies on the adsorption of related molecules provide insight into the potential behavior of 4-(6-chloropyridazin-3-yl)aniline. For example, research on the interaction of pyridine (B92270) with polycrystalline silver surfaces has shown that the molecule adsorbs with its molecular axis perpendicular to the surface in the first monolayer. nih.gov On amorphous solid water, however, pyridine initially adsorbs with its ring plane oriented nearly parallel to the surface, indicating the formation of π-hydrogen bonds. nih.gov This demonstrates that the nature of the substrate plays a critical role in determining the adsorption geometry.

The aniline portion of the molecule also contributes significantly to its adsorption properties. Chloro-derivatives of aniline are known to adsorb onto materials like halloysite, a type of clay mineral. nih.gov The adsorption enthalpy of different chloroaniline isomers has been found to vary, indicating that the position of the chlorine atom influences the strength of the surface interaction. nih.gov

Furthermore, studies on the adsorption of aniline and p-chloroaniline onto non-porous carbonaceous adsorbents (Nyex 1000) have quantified their adsorption capacities. These findings highlight that even structurally similar molecules can exhibit different adsorption efficiencies.

| Adsorbate | Adsorbent | Adsorption Capacity (mg/g) |

| Aniline | Nyex 1000 | ~0.40 |

| p-Chloroaniline | Nyex 1000 | ~0.88 |

Table 2: Adsorption capacity of aniline and p-chloroaniline on a carbonaceous adsorbent. Data sourced from "Degradation of Aniline & Para- Chloroaniline from Water by Adsorption Coupled with Electrochemical Regeneration". ugm.ac.id

For 4-(6-chloropyridazin-3-yl)aniline, the combination of the electron-rich aniline ring and the electron-deficient, polar pyridazine ring suggests the potential for strong π-π stacking interactions, in addition to hydrogen bonding and dipole-surface interactions. These multiple interaction modes could lead to strong and specific adsorption on a variety of surfaces, including metals, metal oxides, and carbon-based materials. The study of how these molecules self-assemble on surfaces is crucial for applications such as the development of corrosion inhibitors, molecular sensors, and novel electronic interfaces. The adsorption of aniline derivatives on quartz, a major component of soil, is also a significant area of research due to its environmental implications. mdpi.com

Advanced Research Perspectives and Future Directions for 4 6 Chloropyridazin 3 Yl Aniline Chemistry

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis and derivatization of pyridazine-containing compounds are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and the ability to rapidly generate compound libraries. uc.pt

Continuous-flow processes are particularly well-suited for handling the synthesis of heterocyclic compounds, which may involve hazardous intermediates or require precise control over reaction parameters like temperature and residence time. mdpi.com For instance, a fully automated, multi-step flow synthesis has been successfully developed for producing 5-amino-4-cyano-1,2,3-triazoles directly from aniline (B41778) starting materials, demonstrating a precedent for automating reactions involving the aniline functional group. nih.gov Similarly, flow synthesis has been employed for various N-based heterocycles, significantly reducing reaction times compared to batch methods. mdpi.com

A prospective automated synthesis of 4-(6-Chloropyridazin-3-yl)aniline derivatives could be envisioned as a sequential flow process. This modular approach allows for the coupling of different reactors and in-line purification steps, making it a highly versatile and efficient strategy. uc.pt

Table 1: Proposed Automated Flow Synthesis Sequence for Derivatives of 4-(6-Chloropyridazin-3-yl)aniline

| Step | Reaction | Reagents & Conditions | Flow System Module | Purpose |

| 1 | Amine Functionalization | 4-(6-Chloropyridazin-3-yl)aniline, Acyl Chloride/Sulfonyl Chloride, Base | Packed-Bed Reactor | Introduction of diverse amide or sulfonamide linkages at the aniline nitrogen. |

| 2 | In-line Purification 1 | Scavenger Resin Cartridge | Solid-Phase Extraction Column | Removal of excess reagents and by-products from Step 1. |

| 3 | Nucleophilic Aromatic Substitution (SNAr) | Purified Intermediate from Step 2, Various Nucleophiles (e.g., R-OH, R-SH, R2NH) | Heated Coil Reactor (CSTR) | Displacement of the chloro group on the pyridazine (B1198779) ring to introduce further diversity. |

| 4 | In-line Purification 2 & Collection | Liquid-Liquid Extraction Module | Automated Separator & Fraction Collector | Final purification and collection of the target derivative library. |

This automated approach not only accelerates the synthesis of a diverse library of compounds but also enables the safe handling of potentially reactive intermediates and provides a scalable route for producing promising candidates. acs.org

Multicomponent Reactions and Diversity-Oriented Synthesis with Pyridazine-Aniline Scaffolds

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach aligns perfectly with the principles of diversity-oriented synthesis (DOS), which aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. nih.govcam.ac.ukcam.ac.uk

The 4-(6-Chloropyridazin-3-yl)aniline scaffold is an ideal substrate for both MCRs and subsequent DOS. Its bifunctional nature—a nucleophilic aniline group and an electrophilic carbon-chlorine bond on the pyridazine ring—allows it to participate in a variety of chemical transformations.

For example, the aniline moiety can readily participate in classic MCRs such as the Ugi or Hantzsch reactions. nih.govacs.org A Ugi four-component reaction could involve the aniline group of our title compound, an aldehyde, an isocyanide, and a carboxylic acid to rapidly generate complex α-acylamino-amide derivatives. Following this, the still-intact chloro-pyridazine moiety serves as a reactive handle for further diversification through SNAr reactions, embodying a "build/couple/pair" strategy often employed in DOS. nih.gov

Table 2: Hypothetical Diversity-Oriented Synthesis (DOS) via a Multicomponent Reaction

| Stage | Reaction Type | Reactants Involving the Scaffold | Resulting Core Structure | Diversity Elements Introduced |

| Build | Initial Scaffold | 4-(6-Chloropyridazin-3-yl)aniline | Pyridazine-Aniline | Core framework is established. |

| Couple (MCR) | Ugi Reaction | Aniline (as amine), R1-CHO (aldehyde), R2-NC (isocyanide), R3-COOH (acid) | α-(Acylamino)amido-phenyl-chloropyridazine | R1, R2, and R3 from MCR components. |

| Pair (Diversification) | SNAr Reaction | MCR Product, R4-NuH (nucleophile) | Fully functionalized pyridazine derivative | R4 from the nucleophile. |

This strategy enables the creation of a vast library of compounds with high skeletal and appendage diversity from a single, readily accessible starting material. nih.govrsc.org The goal is to populate chemical libraries with unique three-dimensional structures that are underrepresented in typical screening collections, thereby increasing the probability of discovering novel biological activities. nih.gov

Computational Design and Prediction of Novel Derivatives of 4-(6-Chloropyridazin-3-yl)aniline

Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provides a rational and efficient approach to designing novel derivatives with enhanced biological activity. nih.gov These in silico methods can predict the therapeutic potential of new compounds, thereby prioritizing synthetic efforts and reducing costs.

Several studies have successfully applied these techniques to pyridazine and related heterocyclic systems. For example, 3D-QSAR, covalent docking, and molecular dynamics simulations have been used to explore the binding mechanisms of pyrazolo[3,4-d]pyridazinone derivatives as potent covalent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. tandfonline.com Similarly, QSAR models have been developed to predict the properties of pyridazine derivatives for applications like corrosion inhibition and to design novel JAK3 inhibitors based on pyrimidine (B1678525) scaffolds. kfupm.edu.saresearchgate.nettandfonline.com

A computational workflow to design novel derivatives of 4-(6-Chloropyridazin-3-yl)aniline could be implemented as follows:

Library Design: Create a virtual library of derivatives by modifying the aniline and pyridazine moieties with various substituents.

QSAR Modeling: Develop a QSAR model using existing data from related pyridazine compounds. This model, often built with multiple linear regression (MLR) or artificial neural networks (ANN), relates molecular descriptors (e.g., electronic, steric, topological) to biological activity. kfupm.edu.sachemrevlett.com

Molecular Docking: Dock the most promising virtual compounds, as predicted by the QSAR model, into the active site of a relevant biological target (e.g., EGFR kinase, FGFR1, or other kinases where pyridazines have shown activity). nih.govtandfonline.com This reveals key binding interactions, such as hydrogen bonds and hydrophobic contacts.

ADMET Prediction: Analyze the designed compounds for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), to ensure they have favorable pharmacokinetic profiles. chemrevlett.com

Table 3: Hypothetical Molecular Docking Results for Designed 4-(6-Chloropyridazin-3-yl)aniline Derivatives Targeting FGFR1

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| LEAD-01 | Aniline-NH-C(=O)-cyclopropyl | -9.8 | Asp641, Glu531 | H-bond with backbone, H-bond with side chain |

| LEAD-02 | Pyridazine-Cl replaced with -O-CH2- pyridine (B92270) | -10.5 | Arg627, Phe489 | H-bond with side chain, π-π stacking |

| LEAD-03 | Aniline-NH-SO2-thiophene | -9.5 | Ala564, Val559 | H-bond with backbone, hydrophobic interactions |

| LEAD-04 | Pyridazine-Cl replaced with -NH-morpholine | -11.2 | Asp641, Arg627 | Dual H-bonds, salt bridge |

This integrated computational approach allows for the rational design of new compounds with a higher probability of success, guiding synthetic chemists toward the most promising molecular architectures. tandfonline.com

Emerging Applications and Interdisciplinary Research Opportunities in Heterocyclic Chemistry

The pyridazine ring is endowed with unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which make it a valuable component in medicinal chemistry and beyond. nih.gov The 4-(6-Chloropyridazin-3-yl)aniline scaffold is a versatile building block that opens doors to numerous interdisciplinary research avenues.